3-{4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid is a synthetic organic compound characterized by its complex aromatic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid typically involves a multi-step process:
Nitration: The starting material, 2-chlorophenol, undergoes nitration to form 2-chloro-4-nitrophenol.
Carbamoylation: The nitrophenol derivative is then reacted with an appropriate isocyanate to introduce the carbamoyl group, forming 2-chloro-4-nitrophenylcarbamate.
Etherification: The carbamate is then subjected to etherification with 4-chloro-2-hydroxyphenylpropanoic acid under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also critical to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions:
Reducing Agents: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Nucleophiles: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions involving the chloro groups.
Acids/Bases: Hydrochloric acid or sodium hydroxide can be employed for hydrolysis reactions.
Major Products:
Aminophenyl Derivatives: Reduction of the nitro group yields aminophenyl derivatives.
Substituted Phenoxypropanoic Acids: Nucleophilic substitution reactions produce various substituted phenoxypropanoic acids.
Carboxylic Acids and Amines: Hydrolysis of the carbamoyl group results in carboxylic acids and amines.
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic processes due to its functional groups that can interact with catalysts.
Biology and Medicine:
Drug Development: The compound’s structure allows it to be a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its reactive functional groups.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may have applications in the development of agrochemicals, such as herbicides or pesticides.
Mechanism of Action
The mechanism of action of 3-{4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The presence of multiple functional groups allows it to interact with various molecular targets, potentially disrupting biological pathways.
Comparison with Similar Compounds
2-chloro-4-nitrophenol: Shares the nitro and chloro groups but lacks the carbamoyl and propanoic acid functionalities.
4-chloro-2-hydroxyphenylpropanoic acid: Similar backbone but lacks the nitrophenylcarbamoyl group.
2-chloro-4-nitrophenylcarbamate: Contains the nitrophenylcarbamoyl group but lacks the propanoic acid moiety.
Uniqueness: 3-{4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
2413867-56-6 |
---|---|
Molecular Formula |
C16H12Cl2N2O6 |
Molecular Weight |
399.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.